molecular formula C4H7NO3 B1364914 Methyl 2-formamidoacetate CAS No. 3154-54-9

Methyl 2-formamidoacetate

Cat. No.: B1364914
CAS No.: 3154-54-9
M. Wt: 117.1 g/mol
InChI Key: FTMKOMANDDIUSM-UHFFFAOYSA-N
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Description

Methyl 2-formamidoacetate, also known as N-formylglycine methyl ester, is an organic compound with the molecular formula C4H7NO3. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various organic synthesis processes due to its reactivity and functional groups.

Preparation Methods

Methyl 2-formamidoacetate can be synthesized through the reaction of formic acid with glycine methyl ester under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-formamidoacetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the formamido group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. .

Scientific Research Applications

Methyl 2-formamidoacetate has various applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-formamidoacetate exerts its effects involves its reactivity with various biological molecules. It can act as a substrate for enzymes, leading to the formation of modified proteins or other bioactive compounds. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions with other molecules .

Comparison with Similar Compounds

Methyl 2-formamidoacetate can be compared with other similar compounds such as:

    Methyl 2-aminoacetate: This compound has an amino group instead of a formamido group, leading to different reactivity and applications.

    Ethyl 2-formamidoacetate: Similar to this compound but with an ethyl ester group, which can affect its physical properties and reactivity.

    Methyl 2-acetamidoacetate: :

Properties

IUPAC Name

methyl 2-formamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-8-4(7)2-5-3-6/h3H,2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMKOMANDDIUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399401
Record name Methyl 2-formamidoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3154-54-9
Record name Methyl 2-formamidoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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